![molecular formula C18H21NOS B12521165 Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- CAS No. 677343-21-4](/img/structure/B12521165.png)
Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-: is a chemical compound with the molecular formula C18H21NOS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound features a methoxyphenylthio group attached to a phenylmethyl substituent on the pyrrolidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- typically involves the reaction of pyrrolidine with 4-methoxyphenylthiomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxy group or the aromatic ring, potentially leading to demethylation or hydrogenation products.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Demethylated or hydrogenated derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfur-containing functional groups.
Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, including dyes, polymers, and advanced materials.
作用機序
The mechanism of action of Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylthio group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The pyrrolidine ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.
類似化合物との比較
Pyrrolidine: The parent compound, lacking the methoxyphenylthio and phenylmethyl substituents.
1-(4-Methoxyphenyl)pyrrolidine: A simpler derivative with only a methoxyphenyl group attached to the pyrrolidine ring.
4-(4-Methoxyphenyl)thiophenol: A related compound with a similar methoxyphenylthio group but lacking the pyrrolidine ring.
Uniqueness: Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- is unique due to the combination of the pyrrolidine ring with the methoxyphenylthio and phenylmethyl substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
677343-21-4 |
|---|---|
分子式 |
C18H21NOS |
分子量 |
299.4 g/mol |
IUPAC名 |
1-[[4-(4-methoxyphenyl)sulfanylphenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C18H21NOS/c1-20-16-6-10-18(11-7-16)21-17-8-4-15(5-9-17)14-19-12-2-3-13-19/h4-11H,2-3,12-14H2,1H3 |
InChIキー |
AZPDJWMBHFXOQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)CN3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


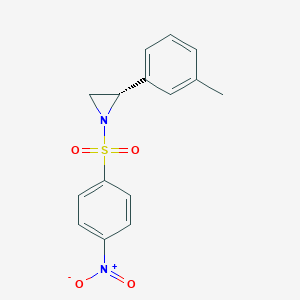


![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)
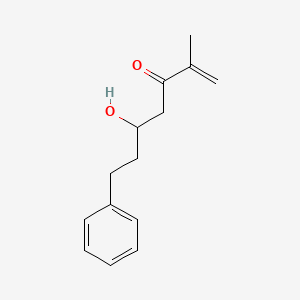
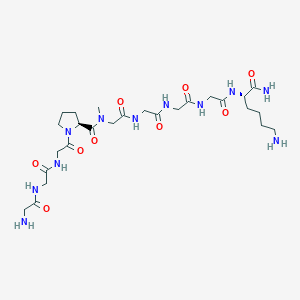
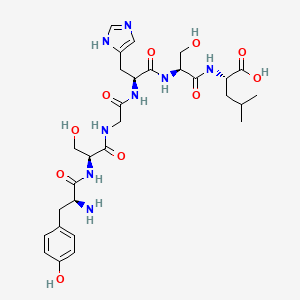
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
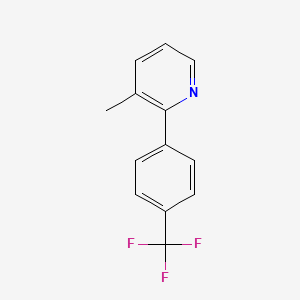

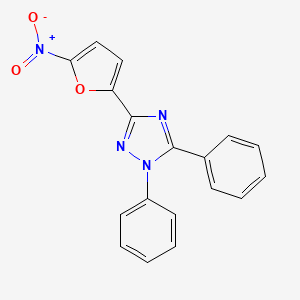
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
